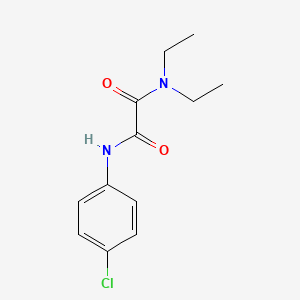![molecular formula C20H25NO4 B4072898 1-[4-(benzyloxy)phenoxy]-3-(4-morpholinyl)-2-propanol](/img/structure/B4072898.png)
1-[4-(benzyloxy)phenoxy]-3-(4-morpholinyl)-2-propanol
Descripción general
Descripción
1-[4-(benzyloxy)phenoxy]-3-(4-morpholinyl)-2-propanol, also known as BIP, is a chemical compound that has been widely studied for its potential use in scientific research. This compound is a selective antagonist of the β-adrenergic receptor and has been found to have a range of biochemical and physiological effects.
Mecanismo De Acción
1-[4-(benzyloxy)phenoxy]-3-(4-morpholinyl)-2-propanol acts as a selective antagonist of the β-adrenergic receptor by binding to the receptor and preventing the activation of downstream signaling pathways. This results in a decrease in the activity of the receptor and a reduction in the physiological effects mediated by this receptor.
Biochemical and Physiological Effects:
This compound has been found to have a range of biochemical and physiological effects, including a reduction in heart rate and blood pressure, an increase in insulin secretion, and a decrease in lipolysis. These effects are mediated by the β-adrenergic receptor and are important in the regulation of metabolism and cardiovascular function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-[4-(benzyloxy)phenoxy]-3-(4-morpholinyl)-2-propanol has several advantages for use in lab experiments, including its selective antagonism of the β-adrenergic receptor and its ability to modulate physiological processes. However, this compound also has limitations, including its potential toxicity and the need for careful dosing and administration.
Direcciones Futuras
There are several future directions for research on 1-[4-(benzyloxy)phenoxy]-3-(4-morpholinyl)-2-propanol, including the development of new drugs that target the β-adrenergic receptor, the study of the role of this receptor in disease states, and the investigation of the potential use of this compound in clinical settings. Additionally, further research is needed to fully understand the mechanism of action of this compound and its effects on physiological processes.
Aplicaciones Científicas De Investigación
1-[4-(benzyloxy)phenoxy]-3-(4-morpholinyl)-2-propanol has been widely used in scientific research due to its selective antagonism of the β-adrenergic receptor. This receptor is involved in a range of physiological processes, including heart rate, blood pressure, and metabolism. This compound has been used to study the role of the β-adrenergic receptor in these processes and to develop new drugs that target this receptor.
Propiedades
IUPAC Name |
1-morpholin-4-yl-3-(4-phenylmethoxyphenoxy)propan-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO4/c22-18(14-21-10-12-23-13-11-21)16-25-20-8-6-19(7-9-20)24-15-17-4-2-1-3-5-17/h1-9,18,22H,10-16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAXJVBXYIQTKQE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC(COC2=CC=C(C=C2)OCC3=CC=CC=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]-N-(1-phenylethyl)acetamide](/img/structure/B4072816.png)
![4-[(3-{[(4-sec-butylphenoxy)acetyl]amino}benzoyl)amino]benzoic acid](/img/structure/B4072830.png)
![N-1-adamantyl-4-[4-(4-fluorobenzoyl)-1-piperazinyl]-3-nitrobenzamide](/img/structure/B4072836.png)
![3-[(5-cyclobutyl-1,2,4-oxadiazol-3-yl)methyl]-5-methylquinazolin-4(3H)-one](/img/structure/B4072846.png)
![methyl 1-[1-(4-ethoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]-4-piperidinecarboxylate](/img/structure/B4072854.png)
![9-[4-(trifluoromethyl)phenyl]-2,3,8,9-tetrahydro[1,4]dioxino[2,3-g]quinolin-7(6H)-one](/img/structure/B4072857.png)
![N-(3-{[(2-hydroxy-5-nitrophenyl)amino]carbonyl}phenyl)-2-furamide](/img/structure/B4072862.png)

![ethyl 1-[(5-bromo-2-thienyl)sulfonyl]-3-piperidinecarboxylate](/img/structure/B4072881.png)
![N-benzyl-1-{4-[2-(mesitylamino)-2-oxoethoxy]phenyl}-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B4072887.png)

![2-amino-4-{5-bromo-2-[(4-chlorobenzyl)oxy]phenyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B4072902.png)
![2-methoxy-6-{[methyl(1-pyridin-3-ylpropyl)amino]methyl}phenol](/img/structure/B4072906.png)
![1-({[5-(4-chlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetyl)-2,6-dimethylpiperidine](/img/structure/B4072921.png)